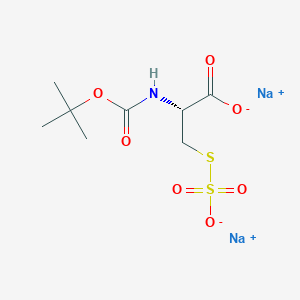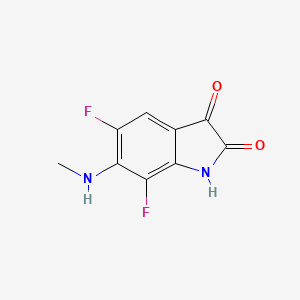
5,7-Difluoro-6-(methylamino)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Difluoro-6-(methylamino)indoline-2,3-dione is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of fluorine atoms at positions 5 and 7, and a methylamino group at position 6, exhibits unique chemical properties that make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-6-(methylamino)indoline-2,3-dione typically involves multi-step organic reactions. One common method includes the use of an iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C. This reaction consistently yields the corresponding indoline derivative . The process may involve several steps, including halogenation, amination, and cyclization reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Difluoro-6-(methylamino)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indoline ring to indoline derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, amines, and organometallic reagents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoline derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Difluoro-6-(methylamino)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,7-Difluoro-6-(methylamino)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indoline-2,3-dione: A parent compound with similar structural features but lacking the fluorine and methylamino groups.
5,6-Difluoroindoline-2,3-dione: Similar to 5,7-Difluoro-6-(methylamino)indoline-2,3-dione but without the methylamino group.
6-Methylaminoindoline-2,3-dione: Lacks the fluorine atoms present in this compound.
Uniqueness
The presence of both fluorine atoms and the methylamino group in this compound imparts unique chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and bioactivity compared to its analogs .
Eigenschaften
Molekularformel |
C9H6F2N2O2 |
|---|---|
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
5,7-difluoro-6-(methylamino)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6F2N2O2/c1-12-7-4(10)2-3-6(5(7)11)13-9(15)8(3)14/h2,12H,1H3,(H,13,14,15) |
InChI-Schlüssel |
ALCGALSUZLIBGE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C2C(=C1F)NC(=O)C2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
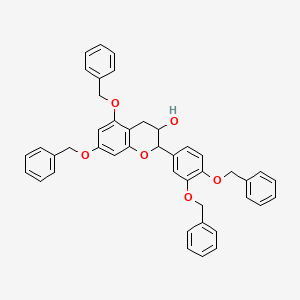

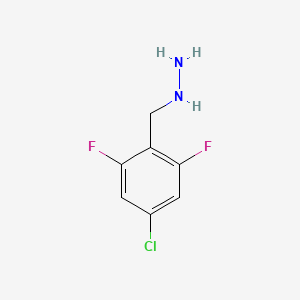
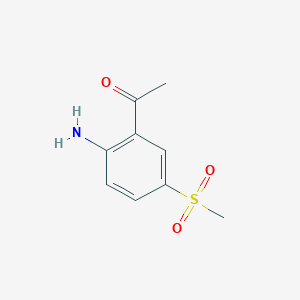

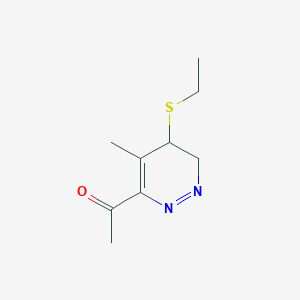


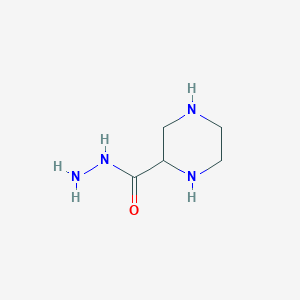
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)

